6-(Trifluoromethoxy)pyridin-3-amine hydrochloride
CAS No.:
Cat. No.: VC15974347
Molecular Formula: C6H6ClF3N2O
Molecular Weight: 214.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6ClF3N2O |
|---|---|
| Molecular Weight | 214.57 g/mol |
| IUPAC Name | 6-(trifluoromethoxy)pyridin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H5F3N2O.ClH/c7-6(8,9)12-5-2-1-4(10)3-11-5;/h1-3H,10H2;1H |
| Standard InChI Key | WGVXCQVPEBXXAE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1N)OC(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound exists as a hydrochloride salt with the molecular formula C₆H₆ClF₃N₂O and a molecular weight of 214.57 g/mol. Its base structure, 6-(trifluoromethoxy)pyridin-3-amine, has a molecular formula of C₆H₅F₃N₂O and a molar mass of 178.11 g/mol . The hydrochloride salt forms via protonation of the amine group, improving stability and solubility in polar solvents.
Table 1: Key Molecular Descriptors
| Property | Base Compound | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₆H₅F₃N₂O | C₆H₆ClF₃N₂O |
| Molecular Weight (g/mol) | 178.11 | 214.57 |
| CAS Registry Number | 135900-33-3 | 91754438 (PubChem) |
Structural Characterization
The canonical SMILES string for the hydrochloride salt is C1=CC(=NC=C1N)OC(F)(F)F.Cl, reflecting the pyridine core with substituents and chloride ion. X-ray crystallography data are unavailable, but computational predictions suggest a planar pyridine ring with the trifluoromethoxy group inducing electronic effects that modulate reactivity .
Physical and Chemical Properties
Solubility and Stability
The hydrochloride salt exhibits enhanced water solubility due to ionic character, whereas the base compound is more soluble in organic solvents like dichloromethane or acetonitrile. Stability studies recommend storage in a dark, inert atmosphere at room temperature to prevent decomposition .
Acid-Base Behavior
The base compound’s pKa is 1.72±0.10, indicating weak basicity at the amine group . Protonation in the hydrochloride salt lowers the pKa further, favoring solubility in acidic media.
Synthesis and Purification
Purification Techniques
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Column Chromatography: Silica gel with ethyl acetate/heptane gradients .
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Recrystallization: From cyclohexane or ethanol/water mixtures .
Applications in Research
Medicinal Chemistry
The trifluoromethoxy group’s electron-withdrawing nature and metabolic stability make this compound a candidate for:
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Kinase Inhibitors: Pyridine amines are scaffolds in ATP-binding site targeting.
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Antimicrobial Agents: Fluorinated pyridines show activity against bacterial pathogens .
Material Science
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Ligands in Catalysis: Pyridine derivatives coordinate transition metals for cross-coupling reactions.
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Liquid Crystals: Fluorinated groups enhance anisotropic properties in display technologies .
Future Directions
Research Priorities
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Biological Screening: Evaluate efficacy in disease models (e.g., cancer, inflammation).
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Process Optimization: Develop scalable synthesis routes for industrial production.
Regulatory Considerations
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